Enantiomeric Identity: (R)- vs (S)-1-(o-Tolyl)pentan-1-amine
The (R)-enantiomer (CAS 105290-99-1) is the stereochemical complement of the (S)-enantiomer (CAS 1213127-49-1). While direct comparative bioactivity data for this specific compound is absent from the public domain, the fundamental principle of chiral recognition dictates that these two molecules will interact differently with other chiral entities . For procurement, verifying the correct enantiomer is non-negotiable . This evidence is classified as a class-level inference from the principles of stereochemistry.
Comparator: (S)-enantiomer, CAS 1213127-49-1
Expected qualitative & quantitative difference in bioactivity and catalysis
| Evidence Dimension | Absolute Configuration & CAS Registry Identity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 105290-99-1 |
| Comparator Or Baseline | (S)-enantiomer, CAS 1213127-49-1 |
| Quantified Difference | Mutually exclusive stereochemical identifiers; biological and catalytic activity are expected to differ qualitatively and quantitatively. |
| Conditions | Chemical identity at molecular level; differentiation requires chiral analytical method (e.g., chiral HPLC, optical rotation). |
Why This Matters
Selection of the correct enantiomer is the single most critical procurement decision; confusing them invalidates any downstream stereospecific application.
